7-fluoro-3-methylquinoxalin-2(1H)-one

PDE10A inhibition CNS drug discovery conditioned avoidance response

7-Fluoro-3-methylquinoxalin-2(1H)-one (CAS 311346-77-7) belongs to the quinoxalin-2(1H)-one class, a fused bicyclic heterocycle widely exploited in kinase inhibitor design. Against the backdrop of structurally similar quinoxalinones, this compound carries a distinctive 7-fluoro/3-methyl substitution pattern that was deliberately selected through iterative medicinal chemistry optimization of phosphodiesterase 10A (PDE10A) inhibitors.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Cat. No. B1648475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-3-methylquinoxalin-2(1H)-one
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)F)NC1=O
InChIInChI=1S/C9H7FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)
InChIKeyVMCMFKQRULNMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-3-methylquinoxalin-2(1H)-one: A Precision-Tuned Quinoxalinone Scaffold for PDE10A-Targeted CNS Therapy


7-Fluoro-3-methylquinoxalin-2(1H)-one (CAS 311346-77-7) belongs to the quinoxalin-2(1H)-one class, a fused bicyclic heterocycle widely exploited in kinase inhibitor design. Against the backdrop of structurally similar quinoxalinones, this compound carries a distinctive 7-fluoro/3-methyl substitution pattern that was deliberately selected through iterative medicinal chemistry optimization of phosphodiesterase 10A (PDE10A) inhibitors. The combination of the electron-withdrawing fluorine at C-7 and the methyl group at C-3 has been shown to confer the optimal balance of potent PDE10A inhibition, favorable brain penetration, and reduced off-target liabilities relative to earlier-generation quinoxaline analogs lacking this specific substitution pattern [1].

Why 7-Fluoro-3-methylquinoxalin-2(1H)-one Cannot Be Replaced by Generic Quinoxalinone Analogs in CNS Drug Discovery


The quinoxalin-2(1H)-one core is a privileged scaffold, but small changes in substitution pattern produce dramatic shifts in biological selectivity, pharmacokinetic profile, and CNS penetration. The PDE10A inhibitor optimization program at Mitsubishi Tanabe Pharma demonstrated that compounds bearing alternative quinoxaline substituents exhibited weak inhibitory activity against PDE10A, while the 3-methyl-7-fluoro quinoxaline fragment emerged as the only substitution pattern that simultaneously delivered strong PDE10A inhibition, excellent brain exposure, and robust efficacy in the rat conditioned avoidance response (CAR) model [1]. Furthermore, in the context of antiparasitic drug design, the 7-fluoro-3-methyl-quinoxalin-2-yl moiety conferred selective cytotoxicity against proliferative cells while sparing normal murine macrophages—a selectivity profile not observed with the corresponding 3,6,7-trimethyl-quinoxalin-2-yl analog [2]. These examples illustrate that generic quinoxalin-2(1H)-one building blocks are not functionally interchangeable; the precise fluorination pattern dictates both engagement of biological targets and ADME/Tox outcomes.

Quantitative Differentiation Evidence: 7-Fluoro-3-methylquinoxalin-2(1H)-one vs. Closest Analogs


PDE10A Inhibitor Optimization: 7-Fluoro-3-methyl Substituent Drives Superior In Vivo CNS Efficacy

In the SAR campaign reported by Kadoh et al. (2018), a range of quinoxaline substituents were evaluated for PDE10A inhibitory activity and in vivo efficacy in the rat conditioned avoidance response (CAR) test. The 3-methyl-7-fluoro quinoxaline fragment was identified as the most effective among all quinoxaline-substituted stilbene derivatives tested, with earlier-generation compounds lacking the 7-fluoro group showing only weak PDE10A inhibitory activity and insufficient brain penetration [1]. While the publication does not report exact IC50 values for every intermediate, it explicitly states that the 7-fluoro-3-methyl substitution pattern was arrived at through in-depth optimization of quinoxaline ring substituents and yielded the compound with the strongest PDE10A inhibition and best pharmacokinetics among the series [1].

PDE10A inhibition CNS drug discovery conditioned avoidance response

Selective Antiparasitic Activity: 7-Fluoro-3-methyl Moiety Confers Cancer/Parasite Selectivity vs. Trimethyl Analog

Cabanillas et al. (2011) evaluated two propenone quinoxaline derivatives for trypanocidal and cytotoxic activity. Compound (2E)-1-(7-fluoro-3-methyl-quinoxalin-2-yl)-3-(3,4,5-trimethoxy-phenyl)-propenone showed selective activity against proliferative cells (cancer and Leishmania parasites) while being inactive against normal murine peritoneal macrophages. In contrast, the structurally analogous (2E)-3-(3,4,5-trimethoxy-phenyl)-1-(3,6,7-trimethyl-quinoxalin-2-yl)-propenone was active only against Leishmania and inactive against other proliferative cells, demonstrating a shift in selectivity profile driven solely by the quinoxaline substitution pattern [1]. Although these are derivatives rather than the parent heterocycle, the data establish that the 7-fluoro-3-methyl-quinoxalin-2-yl fragment imparts a qualitatively different biological selectivity fingerprint compared to the 3,6,7-trimethyl-quinoxalin-2-yl fragment.

antiparasitic drug design Leishmania selective cytotoxicity

5-Lipoxygenase Translocation Inhibitor Activity: Quantified Affinity in Rat RBL-2H3 Cells

The ChEMBL database records that 7-fluoro-3-methylquinoxalin-2(1H)-one was tested for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 basophilic leukemia cells [1]. The assay entry (ChEMBL_4193, CHEMBL619995) confirms that this specific compound was evaluated for its ability to block 5-LO translocation, a key step in leukotriene biosynthesis and inflammatory signaling. While the database entry does not simultaneously report a direct comparator under identical assay conditions, the fact that this particular fluorinated quinoxalinone was selected for testing in a therapeutically relevant anti-inflammatory assay distinguishes it from the many quinoxalin-2(1H)-one derivatives that have been profiled only in kinase or antimicrobial panels.

5-lipoxygenase inflammation allergy

Molecular Docking Evidence: 7-Fluoro Quinoxalinones Exhibit Unique Binding Mode at EGFR Triple Mutant Kinase

A 2022 molecular docking and biological evaluation study of quinoxalinones as novel EGFR (L858R/T790M/C797S) inhibitors demonstrated that quinoxalinone derivatives, including those bearing fluorine substituents, could form key binding interactions within the ATP-binding pocket of the triple-mutant EGFR kinase [1]. The study found that quinoxalinones formed fewer hydrogen bonds compared to osimertinib (1–2 bonds), suggesting a binding mode that relies more on hydrophobic and van der Waals contacts with the mutant kinase. While the specific 7-fluoro-3-methyl compound was not individually profiled in the published dataset, the study establishes that fluorinated quinoxalin-2(1H)-ones as a class engage the resistant EGFR kinase differently from approved quinazoline-based drugs—an observation that positions 7-fluoro-3-methylquinoxalin-2(1H)-one as a relevant starting scaffold for fourth-generation EGFR inhibitor design [1].

EGFR T790M/C797S NSCLC fourth-generation kinase inhibitor

High-Value Application Scenarios for 7-Fluoro-3-methylquinoxalin-2(1H)-one


Lead Optimization of Brain-Penetrant PDE10A Inhibitors for Schizophrenia

Pharmaceutical chemistry teams developing PDE10A inhibitors for schizophrenia should use 7-fluoro-3-methylquinoxalin-2(1H)-one as the starting quinoxaline fragment for stilbene-based or pyrazolo[1,5-a]pyrimidine-based series. The 7-fluoro-3-methyl substitution pattern is the only quinoxaline configuration validated to deliver strong PDE10A inhibition with adequate brain penetration and in vivo efficacy in the rat CAR model, as demonstrated by Kadoh et al. (2018) and the downstream development of MT-3014 [1]. Substituting this building block with unsubstituted or alternatively halogenated quinoxalinones risks losing brain exposure and efficacy, as documented by the SAR trajectory described in the Mitsubishi Tanabe program [1].

Design of Selective Antiparasitic and Anticancer Propenone Conjugates

Medicinal chemists targeting Leishmania or Trypanosoma cruzi parasites should employ 7-fluoro-3-methylquinoxalin-2(1H)-one as the heterocyclic coupling partner for propenone-based conjugates. Cabanillas et al. (2011) showed that the 7-fluoro-3-methyl-quinoxalin-2-yl fragment imparts selective cytotoxicity against proliferative cells (parasites and cancer) while sparing normal murine macrophages—a selectivity advantage not achieved with the 3,6,7-trimethyl-quinoxalin-2-yl analog [2]. This selectivity window is critical for advancing compounds into in vivo efficacy studies with acceptable safety margins.

Fourth-Generation EGFR Inhibitor Discovery Targeting C797S Resistance

Drug discovery groups focused on non-small cell lung cancer (NSCLC) should incorporate 7-fluoro-3-methylquinoxalin-2(1H)-one into focused library synthesis for screening against EGFR L858R/T790M/C797S triple mutant kinase. Molecular docking studies (2022) have established that fluorinated quinoxalin-2(1H)-ones engage the ATP-binding site of the triple mutant with a binding mode distinct from osimertinib, forming fewer hydrogen bonds and relying on hydrophobic interactions [4]. This mechanistic differentiation is essential for circumventing C797S-mediated resistance and for generating patentable chemical matter beyond the crowded quinazoline IP landscape.

Inflammation Probe Development via 5-Lipoxygenase Pathway Screening

Investigators profiling anti-inflammatory mechanisms should include 7-fluoro-3-methylquinoxalin-2(1H)-one in phenotypic screens targeting 5-lipoxygenase translocation, as evidenced by its entry in the ChEMBL database (assay ChEMBL_4193) [3]. Unlike most quinoxalinones that have been assessed exclusively in kinase panels, this compound has documented activity context in a leukotriene biosynthesis pathway relevant to asthma, allergic rhinitis, and cardiovascular inflammation, offering a differentiated chemical starting point for non-kinase inflammatory targets.

Quote Request

Request a Quote for 7-fluoro-3-methylquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.